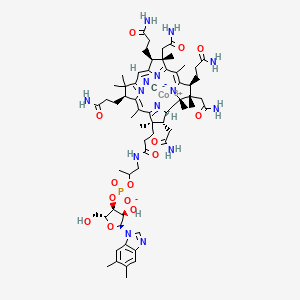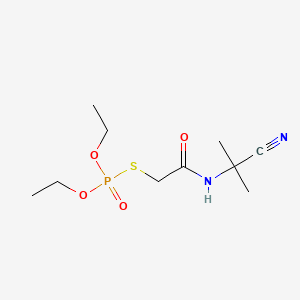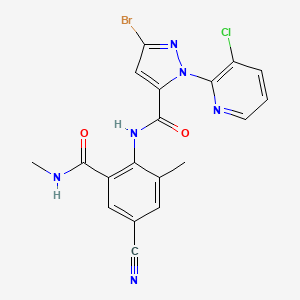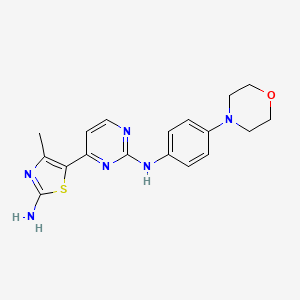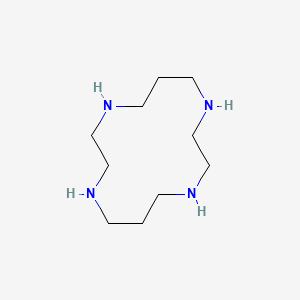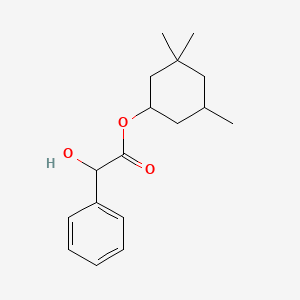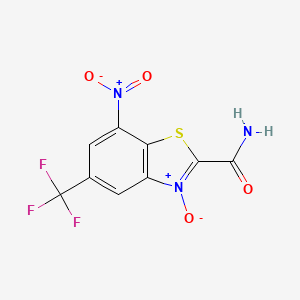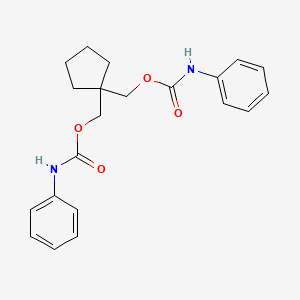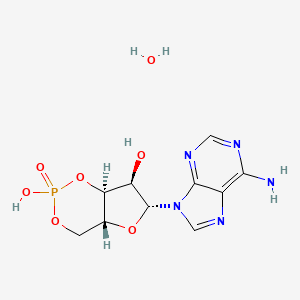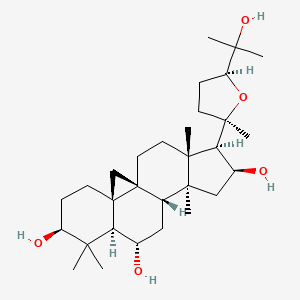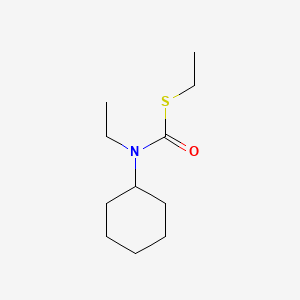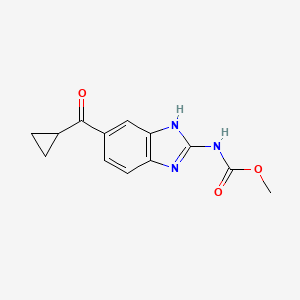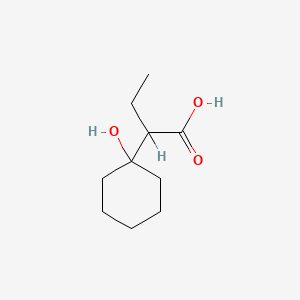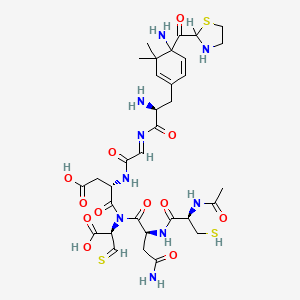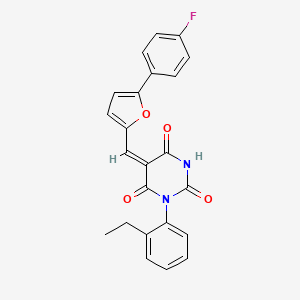
cp028
Descripción general
Descripción
Cp028 is a potent pre-mRNA splicing inhibitor . It inhibits splicing in HeLa nuclear extract with an IC50 value of 54 µM . The molecular weight of cp028 is 404.39 and its formula is C23H17FN2O4 .
Synthesis Analysis
The synthesis of cp028 involves the creation of a variety of cp028 analogues, which are then tested for their effect on pre-mRNA splicing in vitro .Molecular Structure Analysis
The molecular structure of cp028 is represented by the SMILES string: O=C1NC(/C(C(N1C2=CC=CC=C2CC)=O)=C\C3=CC=C(C4=CC=C(F)C=C4)O3)=O .Chemical Reactions Analysis
The chemical reactions involving cp028 primarily relate to its role as a pre-mRNA splicing inhibitor . It inhibits human pre-mRNA splicing at an intermediate stage during the conversion of pre-catalytic spliceosomal B complexes into activated B act complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of cp028 are largely determined by its molecular structure. It has a molecular weight of 404.39 and its formula is C23H17FN2O4 .Aplicaciones Científicas De Investigación
Application 1: Inhibition of Pre-mRNA Splicing in Virology
- Summary of the Application : Cp028 is used as a splicing inhibitor in the study of Hepatitis B Virus (HBV) replication . The research aims to understand how HBV evades innate immunity as a function of cell cycle progression .
- Methods of Application or Experimental Procedures : In the HBV replication and infection models, siRNA-mediated knockdown of LSm1 and LSm8 was performed. The splicing inhibitor Cp028 was used to observe its effects on viral RNA levels .
- Results or Outcomes : The study found that Cp028 suppressed viral RNA levels without reducing the 5’ m6A modification. This suggests that Cp028 has novel antiviral effects, likely potentiating IFN-α-mediated suppression of HBV biosynthesis .
Application 2: Stalling Splicing at an Early Step of Spliceosome Activation
- Summary of the Application : Cp028 is used as a small molecule inhibitor that stalls splicing at an early step of spliceosome activation . The research aims to identify new spliceosome assembly intermediates, allowing a finer dissection of spliceosome dynamics and function .
- Methods of Application or Experimental Procedures : In the study, splicing was performed with 32 P-MINX pre-mRNA in the presence of 10–175 µM compound 028 in HeLa nuclear extract for 60 min . The effects of cp028 on the formation of spliceosomal B complexes were observed .
- Results or Outcomes : The study found that cp028 stalls splicing at an intermediate stage during conversion of pre-catalytic spliceosomal B complexes into activated B act complexes . The U2/U6 RNA network in the stalled complexes (designated B 028) differs from that of the B act complex .
Propiedades
IUPAC Name |
(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBJKSJVJPXCRA-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



